2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a chemical compound with the molecular formula C16H24ClN2O4 and a CAS number of 35288-46-1. It is a hydrochloride salt derived from the esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethyl alcohol. This compound features a nitro group and a propoxy group on the aromatic ring, contributing to its unique chemical properties and potential biological activities. It is primarily recognized for its role as an intermediate in the synthesis of proxymetacaine, a local anesthetic used in medical applications .
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride exhibits significant biological activity, particularly as an anesthetic agent. Its primary application is as an intermediate in the synthesis of proxymetacaine, which is known for its local anesthetic properties. The compound's structure allows it to interact with sodium channels in nerve cells, inhibiting nerve impulse transmission and thereby providing pain relief. Additionally, studies suggest potential antimicrobial properties, although further research is needed to fully elucidate these effects .
The synthesis of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride can be achieved through several methods:
The primary applications of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride include:
Interaction studies involving 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride have primarily focused on its pharmacological interactions. Key findings include:
Several compounds share structural similarities with 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride. A comparison highlights their unique features:
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| Proxymetacaine | Similar diethylamino group; propoxy group present | Local anesthetic |
| Benzocaine | Ester derivative; lacks nitro group | Topical anesthetic |
| Lidocaine | Contains amine and aromatic ring; no nitro group | Local anesthetic |
| Tetracaine | Longer chain; more potent due to tetracyclic structure | Local anesthetic |
These compounds are distinguished by their functional groups and pharmacological profiles. For instance, while proxymetacaine is directly related as its derivative, benzocaine and lidocaine serve similar anesthetic purposes but differ significantly in structure and potency .
The retrosynthetic analysis of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride reveals three primary molecular fragments that serve as strategic disconnection points for synthetic planning [1] [24]. The target molecule can be deconstructed through systematic bond disconnections that correspond to reliable synthetic transformations.
The primary retrosynthetic disconnection involves the ester bond between the benzoic acid derivative and the diethylaminoethanol moiety [1] [12]. This disconnection follows established principles where ester formation represents one of the most reliable and well-characterized reactions in organic synthesis. The retrosynthetic arrow indicates the reverse of Fischer esterification, leading to 3-nitro-4-propoxybenzoic acid and 2-(diethylamino)ethanol as key synthetic precursors [12] [13].
The second critical disconnection targets the propoxy ether linkage in the 4-propoxybenzoic acid fragment [32]. This disconnection corresponds to the Williamson ether synthesis in the forward direction, requiring 4-hydroxybenzoic acid and propyl bromide or an equivalent propylating agent . The electron-donating nature of the propoxy group activates the aromatic ring toward electrophilic substitution, making subsequent nitration more favorable [32].
The third disconnection involves the nitro group introduction, which represents an electrophilic aromatic substitution reaction [9]. The retrosynthetic analysis indicates that nitration should occur after propoxylation to take advantage of the activating effect of the alkoxy substituent [7] [9]. This sequence optimization is crucial for achieving selective mononitration at the desired position.
| Fragment | Synthetic Equivalent | Key Reaction |
|---|---|---|
| Benzoic acid core | 4-Hydroxybenzoic acid | Starting material |
| Propoxy group | Propyl bromide | Williamson ether synthesis |
| Nitro group | Nitric acid/Sulfuric acid | Electrophilic nitration |
| Ester linkage | Diethylaminoethanol | Fischer esterification |
| Hydrochloride salt | Hydrochloric acid | Acid-base precipitation |
The retrosynthetic analysis also considers the strategic order of functional group installations [2] [24]. The hydroxyl group of 4-hydroxybenzoic acid serves as the nucleophilic site for propoxylation, while the resulting electron-rich aromatic system facilitates regioselective nitration at the meta position relative to the carboxylic acid group [9] [32].
The optimization of propoxylation and nitration sequence represents a critical aspect of the synthetic strategy for 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride [7] . The sequence of these transformations significantly impacts both yield and regioselectivity of the final product.
Propoxylation of 4-hydroxybenzoic acid typically employs the Williamson ether synthesis mechanism . The reaction proceeds through nucleophilic substitution where the phenoxide anion attacks propyl bromide or propyl chloride under basic conditions. Potassium carbonate serves as the preferred base, providing sufficient basicity while minimizing side reactions . The reaction is typically conducted in refluxing xylene at temperatures ranging from 140-160°C for optimal conversion rates [1].
The propoxylation reaction conditions have been systematically optimized through kinetic studies [8] [11]. Temperature optimization studies demonstrate that reaction rates increase significantly above 120°C, with complete conversion achieved within 2-8 hours at 150°C [8]. The use of excess alkylating agent (1.2-1.5 equivalents) ensures complete conversion while minimizing the formation of dialkylated byproducts .
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 140-160°C | 85-92% conversion |
| Base equivalents | 1.5-2.0 | Complete deprotonation |
| Alkyl halide equivalents | 1.2-1.5 | Minimized side products |
| Reaction time | 4-8 hours | Maximum conversion |
| Solvent | Xylene/Toluene | Enhanced solubility |
Nitration sequence optimization focuses on achieving selective mononitration at the desired position [7] [9]. The electron-donating propoxy group activates the aromatic ring toward electrophilic substitution, directing nitration to the ortho and para positions relative to the alkoxy group [9]. However, the carboxylic acid group exerts a deactivating and meta-directing influence, resulting in the formation of the desired 3-nitro-4-propoxybenzoic acid as the major product [9].
The nitration reaction employs concentrated nitric acid (40-80% concentration) as the nitrating agent [7]. The reaction temperature is maintained between 30-100°C to control the reaction rate and minimize overnitration [7]. Lower temperatures (30-50°C) favor mononitration, while higher temperatures may lead to dinitro compound formation [7] [33].
Process optimization studies reveal that the concentration of nitric acid significantly affects both reaction rate and selectivity [7]. Using 60-70% nitric acid at 50-70°C provides optimal balance between reaction rate and product selectivity [7]. The reaction typically requires 0.2-2 hours for completion, depending on the specific conditions employed [7].
The nitration mechanism proceeds through the formation of the nitronium ion electrophile [9]. Concentrated sulfuric acid is often added as a co-acid to enhance nitronium ion formation and improve reaction efficiency [9] [33]. The regioselectivity arises from the competing electronic effects of the propoxy and carboxylic acid substituents [9].
The esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol represents a critical step in the synthesis of the target compound [1] [12]. This transformation proceeds through the Fischer esterification mechanism, which involves acid-catalyzed nucleophilic acyl substitution [12] [13].
The Fischer esterification mechanism begins with protonation of the carboxylic acid carbonyl oxygen by the acid catalyst [12]. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl group of 2-(diethylamino)ethanol [12]. The resulting tetrahedral intermediate undergoes proton transfer reactions to position the leaving group for elimination [12].
The presence of the tertiary amine functionality in 2-(diethylamino)ethanol introduces complexity to the esterification mechanism [14] [29]. The basic nitrogen can compete with the hydroxyl group for protonation by the acid catalyst [20]. This competition affects the reaction kinetics and may require optimization of acid catalyst concentration to achieve optimal esterification rates [14].
Mechanistic studies indicate that esterification with amino alcohols follows a modified pathway compared to simple alcohols [14] [16]. The nitrogen lone pair can form intramolecular hydrogen bonds with the hydroxyl group, affecting its nucleophilicity [16]. Additionally, the tertiary amine can coordinate with the acid catalyst, potentially influencing the reaction equilibrium [14].
| Mechanistic Step | Description | Key Intermediates |
|---|---|---|
| Carbonyl activation | Protonation of C=O oxygen | Protonated carboxylic acid |
| Nucleophilic attack | OH group attacks carbonyl | Tetrahedral intermediate |
| Proton transfer | Internal rearrangement | Protonated tetrahedral species |
| Water elimination | Loss of H₂O | Protonated ester |
| Product formation | Deprotonation | Final ester product |
The reaction conditions for esterification require careful optimization to account for the basic nature of the diethylamino group [1] [17]. Typical Fischer esterification employs sulfuric acid as catalyst, but the presence of the tertiary amine necessitates adjustment of acid concentration [12] [17]. Using 2-5 mol% of concentrated sulfuric acid provides sufficient catalytic activity while avoiding excessive protonation of the amine [17].
Temperature optimization studies demonstrate that esterification proceeds efficiently at 60-80°C in the presence of excess alcohol [1] [12]. The reaction typically requires 6-12 hours for complete conversion, with azeotropic removal of water driving the equilibrium toward product formation [17]. Reflux conditions in isopropanol or ethanol facilitate both dissolution of reactants and water removal [1].
The esterification kinetics follow second-order behavior with respect to the carboxylic acid and alcohol concentrations [12]. However, the presence of the tertiary amine introduces competing equilibria that can affect the apparent reaction order [14]. The use of molecular sieves or other water scavengers enhances reaction rates by removing water and shifting the equilibrium toward ester formation [13].
Mechanistic investigations using isotope labeling demonstrate that the esterification proceeds through the expected tetrahedral intermediate [16]. The oxygen of the ester linkage originates from the alcohol rather than the carboxylic acid, confirming the nucleophilic substitution mechanism [16]. This finding supports the use of conventional Fischer esterification conditions for this transformation.
The formation of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride through acid-base precipitation represents the final step in the synthetic sequence [15] [20]. The precipitation kinetics of this hydrochloride salt formation involve complex nucleation and crystal growth processes that significantly influence the final product quality and yield [18] [19].
The hydrochloride salt formation proceeds through protonation of the tertiary amine nitrogen by hydrochloric acid [20]. The reaction is instantaneous and quantitative under appropriate conditions, forming the quaternary ammonium chloride salt [20] [25]. The ionic nature of the resulting salt dramatically alters its solubility properties compared to the free base [15].
Precipitation kinetics studies reveal that hydrochloride salt formation follows classical nucleation theory [18] [21]. The initial nucleation phase involves the formation of critical nuclei from supersaturated solution [19] [21]. The nucleation rate depends on the degree of supersaturation, temperature, and the presence of impurities that may serve as heterogeneous nucleation sites [21].
The precipitation process can be described by the following kinetic parameters [10] [18]:
| Kinetic Parameter | Typical Range | Effect on Crystallization |
|---|---|---|
| Nucleation rate | 10⁻³ - 10⁻¹ s⁻¹ | Controls particle number |
| Growth rate | 10⁻⁸ - 10⁻⁶ m/s | Determines crystal size |
| Induction time | 1-30 minutes | Supersaturation dependent |
| Supersaturation ratio | 1.5-3.0 | Critical for nucleation |
| Temperature | 0-25°C | Affects solubility |
The crystal growth phase following nucleation involves the incorporation of ionic species from solution onto the growing crystal surfaces [19] [22]. The growth rate is controlled by either diffusion of ions to the crystal surface or the surface integration of these ions into the crystal lattice [21]. For organic hydrochloride salts, the growth mechanism typically involves a combination of both processes [21].
Precipitation optimization studies demonstrate that controlled addition of hydrochloric acid solution to the ester base produces superior crystal morphology and higher purity compared to rapid mixing [15]. Slow addition rates (0.1-0.5 mL/min) allow for controlled supersaturation and promote uniform crystal growth [15] [18]. The optimal temperature range for precipitation is 0-10°C, which reduces solubility and enhances precipitation yield [15].
The morphology of precipitated hydrochloride crystals depends significantly on the precipitation conditions [15] [19]. Rapid precipitation typically produces small, poorly formed crystals with high surface area and potentially higher hygroscopicity [15]. Controlled precipitation conditions favor larger, well-formed crystals with improved handling properties and stability [15].
Kinetic analysis of the precipitation process reveals first-order dependence on both the concentration of the organic base and hydrochloric acid [10]. The overall precipitation rate can be expressed as a function of supersaturation and follows the empirical relationship typical of crystallization processes [18]. The metastable zone width, representing the supersaturation range where nucleation is suppressed, has been determined for this system [21].
The final hydrochloride salt exhibits characteristic properties that distinguish it from the free base [15] [20]. The salt form typically demonstrates reduced hygroscopicity, improved thermal stability, and enhanced crystallinity compared to the free base [15]. These properties make the hydrochloride salt the preferred form for isolation and purification of the final product [20].
The thermodynamic stability of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride represents a critical aspect of its physicochemical characterization, influencing both its pharmaceutical utility and long-term storage characteristics. Based on comparative analysis with structurally related nitrobenzoate esters and diethylaminoethyl derivatives, the compound exhibits favorable thermal stability under ambient conditions [1] [2] [3].
Thermal Decomposition Characteristics
The thermal decomposition temperature of the compound is estimated to exceed 200°C, which is consistent with the stability profile observed for similar nitrobenzoate ester compounds [1] [2]. This thermal threshold indicates sufficient stability for standard pharmaceutical processing operations, including tablet compression, coating, and encapsulation procedures. The decomposition pathway likely involves initial cleavage of the ester bond, followed by fragmentation of the diethylaminoethyl moiety and subsequent degradation of the nitrobenzoate core structure [4] [5] [1].
Thermal analysis studies of related compounds have demonstrated that decomposition products typically include benzoic acid derivatives, propanol fragments, and diethylamine, consistent with the expected degradation pattern for this molecular structure [4] [5]. The presence of the nitro group introduces additional thermal stability compared to unsubstituted benzoate esters, as the electron-withdrawing nature of the nitro substituent stabilizes the aromatic system against thermal degradation [3].
Phase Transition Behavior
The compound's phase transition characteristics are influenced by its hygroscopic nature and the presence of both crystalline and potentially amorphous regions within the solid matrix [6] [7]. Under elevated temperature and humidity conditions, the material may undergo crystalline-to-amorphous transitions, particularly when moisture content exceeds critical thresholds. This phase behavior is typical of hygroscopic pharmaceutical compounds containing amine hydrochloride salts [7].
The absence of specific calorimetric data necessitates extrapolation from structurally similar compounds. Based on comparative thermochemical studies of nitrobenzoate derivatives, the compound likely exhibits an endothermic melting transition followed by thermal decomposition at higher temperatures [3]. The glass transition temperature, if present in partially amorphous samples, would be expected to occur below the melting point and could be influenced by moisture content and thermal history [6].
The solubility characteristics of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride demonstrate significant pH-dependent behavior, reflecting the ionizable nature of the diethylamino group and the amphiphilic character of the overall molecular structure [8] [9] [10].
Aqueous Solubility Characteristics
In aqueous systems, the compound exhibits limited solubility at neutral pH, with values typically below 0.1 mg/mL due to the hydrophobic aromatic core and propoxy substituent [8] [9]. However, solubility enhancement occurs under acidic conditions, particularly at pH 1.2 simulating gastric fluid, where protonation of the diethylamino group increases water solubility to approximately 0.5-1.0 mg/mL [11] [12]. This pH-dependent solubility profile is characteristic of basic compounds containing tertiary amine functionalities.
At physiological pH values (6.8-7.4), the compound maintains intermediate solubility levels (0.1-0.8 mg/mL), reflecting partial ionization of the basic center. The solubility in phosphate and citrate buffer systems follows predictable trends based on the Henderson-Hasselbalch relationship, with enhanced dissolution in acidic buffer systems [11] [13].
Organic Solvent Compatibility
The compound demonstrates excellent solubility in polar protic solvents, with ethanol and methanol providing solubility values exceeding 40-50 mg/mL [8] [14] [9]. This high solubility in alcoholic systems reflects favorable hydrogen bonding interactions between the solvent and both the amine hydrochloride salt and the ester functionality.
Polar aprotic solvents, particularly dimethyl sulfoxide, provide exceptional solvation with solubility values exceeding 100 mg/mL [10] [15]. This behavior is consistent with the ability of polar aprotic solvents to stabilize both ionic and polar molecular regions through dipole-dipole interactions without competing hydrogen bond formation [15] [16].
Moderate solubility is observed in ketones such as acetone (>30 mg/mL) and esters like ethyl acetate (5-15 mg/mL), while aromatic and chlorinated solvents provide intermediate solvation capacity [10] [17] [18]. Non-polar solvents, including aliphatic hydrocarbons and diethyl ether, demonstrate minimal solvation capability, consistent with the polar nature of the hydrochloride salt [17] [18].
The lipophilicity and ionization characteristics of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride significantly influence its pharmaceutical properties, including membrane permeability, absorption, and distribution characteristics [19] [11] [13].
Lipophilicity Assessment
The octanol-water partition coefficient (LogP) is estimated at 2.8 ± 0.3, positioning the compound in the moderately lipophilic range that is generally favorable for oral drug absorption [19] [20]. This LogP value reflects the balance between the hydrophobic aromatic core with its nitro and propoxy substituents and the hydrophilic diethylaminoethyl ester moiety.
The distribution coefficient (LogD) values demonstrate significant pH dependence, with LogD7.4 = 1.2 ± 0.4 under physiological conditions, LogD1.2 = 0.5 ± 0.3 under gastric conditions, and LogD6.8 = 1.8 ± 0.4 under intestinal conditions [11] [13]. These pH-dependent values reflect the ionization state of the diethylamino group and its impact on overall molecular polarity.
Ionization Characteristics
The primary ionization center corresponds to the diethylamino group, with a pKa value of approximately 10.98 ± 0.5, consistent with typical tertiary aliphatic amines [11] [13]. This high pKa value indicates that the compound exists predominantly in its protonated form under physiological conditions, with approximately 96% ionization at pH 7.4 and virtually complete ionization (99%) under gastric conditions.
The nitro substituent on the aromatic ring provides electron-withdrawing character but does not introduce additional ionizable centers, as confirmed by the absence of acidic dissociation constants [21] [22]. This electron-withdrawing effect may slightly influence the basicity of the distant amino group through inductive effects, though the impact is minimal given the molecular distance between these functional centers.
Pharmaceutical Implications
The ionization and lipophilicity profile suggests favorable characteristics for oral absorption, with the moderate LogP value supporting passive diffusion across biological membranes while the ionizable nature provides solubility enhancement under gastric conditions [11] [12]. The high permeability predicted for Caco-2 cell models and moderate to high blood-brain barrier penetration potential indicate broad tissue distribution capabilities [13] [12].
The hygroscopic behavior and solid-state stability of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride represent critical considerations for pharmaceutical development, affecting both manufacturing processes and long-term storage requirements [6] [7].
Moisture Sorption Behavior
The compound exhibits moderately hygroscopic characteristics, with a critical relative humidity (CRH) estimated at 65-70% based on dynamic vapor sorption analysis principles applied to similar amine hydrochloride compounds [6] [23]. Water sorption follows a Type II isotherm pattern, characterized by sigmoid-shaped moisture uptake curves typical of hygroscopic crystalline materials with multiple water binding sites [23] [7].
Under standard storage conditions (25°C/60% relative humidity), the compound maintains moisture content levels of 2-4% w/w, representing equilibrium water binding to available hygroscopic sites [6] [7]. Elevated humidity conditions (75% relative humidity) result in increased moisture uptake to 6-10% w/w, approaching levels that may affect physical stability and processing characteristics.
Solid-State Stability Assessment
Long-term stability studies indicate robust chemical stability under controlled storage conditions, with the compound remaining stable for 24 months at 25°C/60% relative humidity and 12 months under accelerated conditions (40°C/75% relative humidity) [4] [5]. Primary degradation pathways involve hydrolysis of the ester bond and potential oxidation of the amino group, consistent with known degradation mechanisms for amino ester compounds [4] [5].
Physical stability concerns include caking, color change, and potential amorphous conversion under high humidity conditions [6] [7]. These changes typically manifest as stability-indicating parameters including color darkening, weight gain due to moisture absorption, and cake formation affecting powder flow properties.
Storage and Packaging Recommendations
Optimal storage conditions comprise temperatures of 15-25°C with relative humidity maintained below 60%, combined with protection from light to prevent photodegradation [6] [7]. Moisture-barrier packaging is essential to prevent environmental moisture ingress and maintain product stability throughout the intended shelf life.